molecular formula C9H11FN2 B8415348 4-Azetidin-1-yl-2-fluoro-phenylamine

4-Azetidin-1-yl-2-fluoro-phenylamine

Cat. No.: B8415348
M. Wt: 166.20 g/mol
InChI Key: XPMRUZHGSMMYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azetidin-1-yl-2-fluoro-phenylamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features an aniline core substituted with a fluorine atom and a saturated azetidine ring, a combination that is commonly employed in drug discovery. The azetidine ring is a valuable four-membered nitrogen heterocycle used to fine-tune the properties of larger molecules, often contributing to metabolic stability and conformational restraint . The 2-fluoroaniline moiety is a fundamental building block in the synthesis of more complex molecules, including potential ligands for catalysts and various pharmacologically active substances . As a substituted aniline, this compound serves as a versatile synthon, enabling researchers to develop novel substances for various applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

4-(azetidin-1-yl)-2-fluoroaniline

InChI

InChI=1S/C9H11FN2/c10-8-6-7(2-3-9(8)11)12-4-1-5-12/h2-3,6H,1,4-5,11H2

InChI Key

XPMRUZHGSMMYLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Advanced Derivatization and Functionalization Strategies

Functionalization of the Azetidine (B1206935) Ring System

The four-membered azetidine ring, while relatively stable compared to its three-membered aziridine (B145994) counterpart, possesses significant ring strain that can be harnessed for a variety of chemical transformations. rsc.org The nitrogen atom, substituted with the 2-fluoro-phenyl group, influences the reactivity of the azetidine ring, particularly at the α-positions.

Enantioselective Desymmetrization of Azetidines

The enantioselective desymmetrization of meso-azetidines represents a powerful strategy for the synthesis of chiral, non-racemic azetidine derivatives. This approach typically involves the use of a chiral catalyst to selectively open the ring of a prochiral azetidine with a nucleophile, leading to the formation of a single enantiomer of the product. While direct examples involving 4-Azetidin-1-yl-2-fluoro-phenylamine are not prevalent in the literature, the principles of catalytic asymmetric desymmetrization of N-acyl azetidines have been well-established. nih.govacs.org

For a substrate like a 3-substituted N-(2-fluorophenyl)azetidine, a chiral catalyst, such as a chiral phosphoric acid, could facilitate the enantioselective addition of a nucleophile, leading to the formation of a chiral γ-amino compound. The success of such a strategy would depend on the ability of the 2-fluoro-phenyl group to activate the azetidine ring towards ring-opening under the catalytic conditions.

Table 1: Key Aspects of Enantioselective Desymmetrization of Azetidines

FeatureDescription
Principle Catalytic, enantioselective ring-opening of a meso-azetidine.
Catalysts Chiral phosphoric acids, chiral Lewis acids, or organocatalysts. nih.govbeilstein-journals.org
Nucleophiles Thiols, alcohols, and other soft nucleophiles are commonly employed. nih.gov
Potential Outcome Formation of enantioenriched γ-functionalized amine derivatives.

Regioselective Ring Opening Reactions with Nucleophiles (Carbon, Fluorine)

The regioselective ring-opening of azetidines is a versatile method for the synthesis of functionalized γ-aminopropyl compounds. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the azetidine ring and the nature of the activating group on the nitrogen. In the case of N-aryl azetidines, the electronic properties of the aryl group can play a significant role.

The ring-opening of azetidinium ions, formed by the quaternization of the azetidine nitrogen, with various nucleophiles has been studied. nih.gov For a molecule like this compound, quaternization followed by nucleophilic attack could proceed with high regioselectivity. For instance, the nucleophilic ring-opening of 2-arylazetidinium salts with fluoride (B91410) ions has been shown to occur preferentially at the more substituted carbon atom (C2), yielding tertiary alkyl fluorides. nih.govresearchgate.net This suggests that a similar reaction on an appropriately substituted derivative of this compound could provide access to γ-fluoroamines.

Carbon nucleophiles, such as organometallic reagents, can also be employed for the ring-opening of activated azetidines, leading to the formation of new carbon-carbon bonds. The regioselectivity in these reactions is often directed by the substitution pattern on the azetidine ring. magtech.com.cn

Homologation Reactions of Azetidinyl Boronic Esters

Homologation reactions provide a means to insert a carbon atom into a molecule, thereby extending a carbon chain. The homologation of boronic esters is a well-established synthetic methodology. In the context of azetidines, an α-boryl azetidine can be synthesized and subsequently undergo reaction with α-lithioalkyl reagents to yield homologated boronic esters. acs.orgnih.govacs.org These intermediates can then be further functionalized.

For this compound, this strategy would first involve the synthesis of an N-(2-fluorophenyl)azetidin-2-yl boronic ester. This could potentially be achieved through α-lithiation of the N-protected azetidine followed by trapping with a borate (B1201080) ester. The resulting azetidinyl boronic ester could then undergo homologation, providing a route to α-substituted N-(2-fluorophenyl)azetidines with an extended carbon chain at the C2 position. researchgate.net

Stereoselective Functionalization at Ring Positions (C2, C3, C4)

The stereoselective functionalization of the azetidine ring at positions C2, C3, and C4 is critical for controlling the three-dimensional structure of the molecule. Various strategies have been developed to achieve this, often relying on the use of chiral auxiliaries, catalysts, or substrate control. uni-muenchen.deuni-muenchen.denih.gov

For this compound, functionalization at the C3 position could be achieved through the synthesis of a 3-substituted azetidine precursor. Stereocontrol could be introduced during the synthesis of the azetidine ring itself or through subsequent diastereoselective reactions on a pre-existing azetidine scaffold. Functionalization at the C2 and C4 positions, which are adjacent to the nitrogen atom, is often influenced by the N-substituent.

α-Lithiation and Electrophile Trapping of N-Protected Azetidines

The deprotonation of a C-H bond alpha to the nitrogen atom in an N-protected azetidine generates a carbanion that can be trapped with various electrophiles, providing a direct method for C2 functionalization. The choice of the N-protecting group is crucial for the success of this reaction, as it must be able to stabilize the α-anion and direct the lithiation. nih.govresearchgate.net

In the context of this compound, the 2-fluoro-phenyl group itself is not an activating group for α-lithiation in the same way as a Boc or thiopivaloyl group. Therefore, a strategy would likely involve the temporary introduction of an activating group on the nitrogen, if the desired functionalization is at the azetidine ring. However, it is also possible that the 2-fluoro-phenyl group could direct ortho-lithiation on the phenyl ring, a competing pathway that would need to be considered. Studies on N-alkylarylaziridines have shown that the regioselectivity of lithiation (alpha vs. ortho) can be controlled by tuning the reaction conditions. dntb.gov.ua A similar investigation for N-(2-fluorophenyl)azetidine would be necessary to establish a selective α-functionalization protocol. nih.govrsc.org

Chemical Modifications of the Fluoro-Phenylamine Moiety

The 2-fluoro-phenylamine moiety offers multiple sites for chemical modification, primarily through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents already present. nih.gov

The fluorine atom and the azetidinyl group are ortho and para directing, respectively, for electrophilic aromatic substitution. The activating effect of the amino group (via the azetidine nitrogen) would likely dominate, directing incoming electrophiles to the positions ortho and para to the azetidinyl substituent. However, the presence of the deactivating fluorine atom ortho to the azetidinyl group will influence the regioselectivity.

Nucleophilic aromatic substitution (SNA) is also a viable strategy, particularly for the displacement of the fluorine atom, which can be activated by electron-withdrawing groups on the ring or by the coordination of a metal. researchgate.netnih.gov

Table 2: Potential Chemical Modifications of the Fluoro-Phenylamine Moiety

Reaction TypeReagents and ConditionsPotential Products
Electrophilic Aromatic Substitution Halogenating agents (e.g., NBS, NCS), Nitrating agents (e.g., HNO₃/H₂SO₄), Acylating agents (e.g., Ac₂O/Lewis acid)Halogenated, nitrated, or acylated derivatives of this compound.
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., alkoxides, thiolates) with potential activation of the fluorine atom.Derivatives where the fluorine atom is replaced by the nucleophile.
Cross-Coupling Reactions Palladium- or copper-catalyzed reactions if a halide is introduced onto the phenyl ring.Biaryl or other coupled products.

Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of the this compound scaffold are governed by the interplay of its three key substituents: the primary amine (-NH₂), the fluorine atom (-F), and the azetidin-1-yl group. The primary amine is a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions. The azetidin-1-yl group, as a dialkylamino substituent, is also a strong activator and ortho, para-director. Conversely, the fluorine atom is a deactivating group via induction but also acts as an ortho, para-director through resonance.

The combined influence of these groups makes the aromatic ring highly activated towards electrophiles. The positions ortho to the potent amine and azetidine groups (positions 3 and 5) are the most likely sites for substitution. The fluorine atom at position 2 can modulate the basicity and nucleophilicity of the adjacent amine group through a strong inductive effect, a factor that can be exploited for selective N-functionalization. Studies on similarly substituted aromatic systems, such as (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one, have demonstrated that the electronic effects of such substituents can be systematically analyzed and correlated with their reactivity. researchgate.net

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Directing EffectImpact on Reactivity
-NH₂ (Amine)1-I (Weak)+R (Strong)Ortho, ParaStrongly Activating
-F (Fluoro)2-I (Strong)+R (Weak)Ortho, ParaDeactivating
-N(CH₂)₃ (Azetidinyl)4-I (Weak)+R (Strong)Ortho, ParaStrongly Activating

Orthogonal Protecting Group Strategies

In multi-step syntheses, the selective protection of the primary amine of this compound is crucial. Orthogonal protecting group strategies allow for the deprotection of one functional group without affecting others, which is essential for complex molecule synthesis. numberanalytics.comnih.gov For the amine functionality, several common protecting groups can be employed in an orthogonal fashion.

Boc (tert-Butoxycarbonyl): This group is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notably labile to basic conditions, typically a solution of piperidine (B6355638) in DMF, but is stable to acid. iris-biotech.decreative-peptides.com

Cbz (Benzyloxycarbonyl): Cleavage of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), conditions that leave Boc and Fmoc groups intact. numberanalytics.com

The selection of a protecting group scheme depends on the planned reaction sequence, ensuring that subsequent reaction conditions are compatible with the chosen protecting groups. jocpr.comuchicago.edu

Protecting GroupAbbreviationCleavage ConditionsStability Towards
tert-ButoxycarbonylBocAcidic (e.g., TFA)Base, Hydrogenolysis
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Acid, Hydrogenolysis
BenzyloxycarbonylCbzCatalytic HydrogenolysisMild Acid, Mild Base
TrifluoroacetylTfaBasic (e.g., Piperidine, NaOH)Acid, Hydrogenolysis

Construction of Fused and Spiro Azetidine Systems

The azetidine moiety itself is a valuable scaffold that can be elaborated into more complex polycyclic systems. rsc.org Starting from derivatives of this compound, various synthetic strategies can be envisioned for the construction of fused and spirocyclic architectures, which are highly sought after in drug discovery. nih.govnih.gov

Fused systems can be generated through intramolecular cyclization reactions. For instance, functionalization of the primary amine with a chain bearing a suitable reactive group could enable ring-closing reactions, such as intramolecular C-H amination catalyzed by palladium, to form azetidine-fused heterocycles. rsc.org

The synthesis of spirocyclic azetidines often involves cycloaddition reactions or ring expansions. rsc.orgrsc.org A derivative of the title compound could be functionalized to participate in a 1,3-dipolar cycloaddition with an appropriate dipolarophile to construct spiro-pyrrolidine-azetidine systems. nih.govresearchgate.net Another approach involves the use of titanium-mediated coupling reactions of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.orgresearchgate.net The synthesis of multifunctional spirocycles from common cyclic carboxylic acids represents another viable pathway. nih.gov

Integration of this compound into Complex Molecular Architectures

As a building block, this compound offers multiple points for connection into larger, more complex molecules. The primary amine is a key functional handle for forming amide, sulfonamide, or urea (B33335) linkages, which are prevalent in pharmacologically active compounds. Furthermore, it can undergo reductive amination or serve as a nucleophile in substitution reactions.

The fluorinated phenylamine motif is a common feature in many kinase inhibitors and other targeted therapies. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. nih.gov The azetidine ring is also a valuable pharmacophore, often used as a bioisosteric replacement for larger or more flexible rings like piperazine (B1678402) or morpholine, which can improve physicochemical properties and patentability. researchgate.netnih.gov The incorporation of this building block can be achieved through standard coupling reactions, leveraging the nucleophilicity of the primary amine to connect it to a larger molecular scaffold. The inherent reactivity and structural features of azetidines make them important heterocycles in medicinal chemistry. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

This subsection would delve into the fundamental electronic properties of the molecule, which govern its behavior.

Molecular Modeling and Dynamics Simulations

This subsection would focus on how the molecule interacts with biological systems, a key aspect of drug discovery.

Ligand-Protein Interaction Profiling via Molecular Docking:Molecular docking is a computational technique used to predict how a small molecule (a ligand, in this case, 4-Azetidin-1-yl-2-fluoro-phenylamine) binds to a large molecule, typically a protein. You would need to find studies where researchers have "docked" this compound into the active site of one or more proteins. The results would be presented in terms of a "docking score," which estimates the binding affinity. The article would detail the specific types of interactions observed in the simulation, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

Binding Site Prediction and Characterization:This would involve looking for research that aimed to identify potential protein targets for this compound. This is often done using "inverse docking," where the compound is screened against a large library of protein structures. The article would describe the characteristics of the predicted binding sites, such as their volume, shape, and the types of amino acids present. This information is crucial for understanding the compound's potential biological activity and for guiding further experimental studies.

Data Tables

The data tables you requested would be populated with the specific numerical results from these computational studies. For example:

Table 1: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV)[Value from study]
LUMO Energy (eV)[Value from study]
HOMO-LUMO Gap (eV)[Value from study]
Dipole Moment (Debye)[Value from study]

Table 2: Key Ligand-Protein Interactions from Molecular Docking

Protein TargetInteracting ResidueInteraction TypeDistance (Å)
[Protein Name][Amino Acid and Number]Hydrogen Bond[Value]
[Protein Name][Amino Acid and Number]Hydrophobic[Value]
[Protein Name][Amino Acid and Number]Pi-Stacking[Value]

To write the article you have envisioned, you would need to perform a thorough search of the scientific literature for primary research articles that have conducted these specific types of computational analyses on "this compound." If such studies exist, they would contain the detailed information and data needed to populate the outline.

Interaction with Specific Amino Acid Residues

Molecular docking and molecular dynamics simulations are standard methods used to predict how a ligand interacts with the active site of a protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues. For this compound, one could hypothesize that the fluorine atom might engage in orthogonal multipolar interactions (e.g., with backbone amides), while the phenylamine nitrogen could act as a hydrogen bond donor or acceptor. The azetidine (B1206935) ring, being a rigid scaffold, would position these interacting groups in a defined orientation within a binding pocket. However, without specific studies on this compound, any description of interactions with particular amino acids (e.g., Asp, Tyr, Arg) remains speculative.

Prediction of Binding Conformations and Orientations

A crucial aspect of computational analysis is the prediction of the most stable binding pose of a ligand within a protein's active site. Docking algorithms generate multiple possible conformations and orientations, which are then scored based on their predicted binding affinity. The preferred conformation is influenced by the steric and electronic properties of both the ligand and the binding site. For this compound, the planarity of the fluoro-phenylamine group and the puckered nature of the azetidine ring would be key determinants of its binding geometry. Research on other azetidine-containing molecules has utilized programs like AutoDock to predict binding modes. vistas.ac.inrjptonline.org However, specific predictive data for this compound is not available.

Prediction of Conformational Strain and its Impact on Biological Activity

The four-membered azetidine ring possesses inherent ring strain. This strain energy can influence both the molecule's shape and its reactivity. nih.gov Computational methods can quantify this strain and predict how it changes upon binding to a target. A ligand may adopt a higher-energy, strained conformation to achieve optimal interactions within a binding site. The energetic penalty associated with this strain must be compensated by favorable binding interactions for affinity to be high. While the general principle is well-understood, no specific calculations predicting the conformational strain of this compound and its effect on biological activity have been published.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 4-Azetidin-1-yl-2-fluoro-phenylamine (molecular formula: C₁₀H₁₃FN₂), HRMS would provide a highly accurate mass measurement of its molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close correlation between the experimental and theoretical mass would confirm the elemental composition of the compound, providing strong evidence for its successful synthesis and purity. Without experimental data, a theoretical data table is presented below for illustrative purposes.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion Species Calculated m/z
[M+H]⁺ 181.1139
[M+Na]⁺ 203.0958
[M-H]⁻ 179.1003

Note: This table represents calculated theoretical values. Experimental data is not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Angles, and Dihedral Angles

A successful crystallographic study of this compound would yield a detailed geometric description of the molecule. This would include the precise lengths of all chemical bonds (e.g., C-C, C-N, C-F, N-H, C-H) and the angles between them. Furthermore, dihedral angles would describe the conformation of the molecule, for instance, the rotational relationship between the phenyl ring and the azetidine (B1206935) ring. This information is crucial for understanding the molecule's steric and electronic properties. In the absence of experimental data, a representative table of expected bond lengths and angles cannot be generated.

Intermolecular Interactions in Crystal Lattices

The way molecules arrange themselves in a crystal is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. An X-ray crystal structure would reveal these interactions in detail. For this compound, one would anticipate potential hydrogen bonding involving the amine group (N-H) and the nitrogen atom of the azetidine ring or the fluorine atom. The phenyl rings could also engage in π-π stacking. Understanding these interactions is key to predicting the physical properties of the solid material, such as melting point and solubility. As no crystallographic data has been published, a table detailing these interactions cannot be provided.

Structure Activity Relationship Sar Studies of 4 Azetidin 1 Yl 2 Fluoro Phenylamine Analogs in Vitro Focus

Influence of Azetidine (B1206935) Ring Substituents on In Vitro Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties. researchgate.net Its substitution pattern is a critical determinant of in vitro biological activity, influencing potency, selectivity, and physical properties.

Research into various classes of biologically active compounds has shown that modifying the azetidine ring can lead to significant changes in target engagement. For instance, in the development of kinase inhibitors, the addition of substituents to the azetidine moiety can optimize interactions within the ATP-binding pocket. nih.gov The introduction of functional groups can provide new vectors for hydrogen bonding, hydrophobic interactions, or van der Waals forces, thereby enhancing binding affinity.

The nature of the substituent is paramount. Small, polar groups might enhance solubility and introduce specific interactions, while larger, lipophilic groups could occupy hydrophobic pockets within the target protein. A systematic exploration often involves evaluating a range of substituents with varying electronic and steric properties. For example, substituting at the 3-position of the azetidine ring can project a vector into a specific region of the binding site. The successful incorporation of an azetidine moiety into complex molecules like peptides highlights its utility as a versatile building block for modulating biological activity. acs.org

The following interactive table illustrates a hypothetical SAR study for substituents on the azetidine ring, demonstrating how modifications can impact in vitro potency against a target kinase.

Compound IDAzetidine Substituent (R)Target Kinase IC50 (nM)Notes
1a -H150Unsubstituted parent compound.
1b -OH (at C3)75Introduction of a hydrogen bond donor improves potency.
1c -F (at C3)90Fluorine may engage in favorable electrostatic interactions.
1d -CH3 (at C3)200Small alkyl group introduces steric hindrance, reducing potency.
1e -OCH3 (at C3)60Methoxy group acts as a hydrogen bond acceptor, enhancing binding.
1f -C(O)NH2 (at C3)45Amide group provides both H-bond donor and acceptor capabilities.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Role of the Fluorine Atom and its Position on In Vitro Activity and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net The fluorine atom in the 4-azetidin-1-yl-2-fluoro-phenylamine scaffold plays a multifaceted role that significantly impacts its in vitro activity and selectivity. benthamdirect.combenthamscience.com

Electronic Effects and Binding Interactions: Due to its high electronegativity, fluorine is a powerful electron-withdrawing group. researchgate.net This property can modulate the pKa of the nearby aromatic amine, influencing its ionization state and ability to participate in crucial hydrogen bonding or ionic interactions within the target's active site. nih.gov The fluorine atom itself can act as a hydrogen bond acceptor and engage in favorable electrostatic and hydrophobic interactions with the protein, thereby increasing binding affinity. benthamdirect.combenthamscience.com

Metabolic Stability: A common site of metabolic degradation for aromatic rings is enzymatic hydroxylation. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. nih.gov Placing a fluorine atom at a metabolically labile position, such as the ortho-position in this scaffold, can block this pathway, thereby increasing the compound's metabolic stability and prolonging its effect in in vitro assays. nih.govnih.gov

Conformational Influence: The small size of the fluorine atom means it rarely introduces significant steric hindrance. benthamdirect.combenthamscience.com However, its electronic properties can influence the preferred conformation of the molecule, which can have a dramatic effect on its ability to fit optimally into a binding site. nih.gov

Impact of the Aromatic Amine Moiety on In Vitro Biological Profiles

The aromatic amine (aniline) moiety is a key structural feature that often serves as a crucial anchor for binding to target proteins, typically through hydrogen bonding. Modifications to this group can profoundly alter a compound's in vitro biological profile.

Hydrogen Bonding and pKa: The primary amine (-NH2) group is a potent hydrogen bond donor. This interaction is frequently essential for anchoring the ligand within the active site of a target, such as a kinase hinge region. Any modification, such as N-alkylation or N-acylation, would remove this hydrogen bond donating capability, often leading to a significant loss of potency. These modifications also alter the basicity of the nitrogen, which can affect its interaction with acidic residues in the binding pocket.

Bioisosteric Replacement: Replacing the amine group with other functionalities (bioisosteres) is a common strategy to fine-tune activity or improve properties. For example, replacing the -NH2 with an -OH group would retain hydrogen bond donating ability but would change the geometry and electronic nature of the interaction. In some contexts, replacing the entire phenylamine ring with other aromatic or heteroaromatic systems (e.g., pyridine, pyrimidine, or indole) can be explored to probe for new interactions and improve selectivity. SAR studies on other scaffolds have demonstrated that even subtle changes, like moving from a dimethyl aniline (B41778) to a pyrrolidine-substituted ring, can improve activity by 2-3 fold. nih.gov

The table below illustrates potential outcomes from modifying the aromatic amine moiety.

Compound IDAromatic Amine ModificationRationale for ModificationExpected Impact on In Vitro Activity
2a N-Methylation (-NHCH3)Probe for steric tolerance; removes one H-bond donor.Likely decrease in potency due to loss of H-bond.
2b N-Acetylation (-NHC(O)CH3)Removes H-bond donor capacity and basicity.Significant decrease in potency expected.
2c Replacement of -NH2 with -OHMaintain H-bond donor, alter electronics and geometry.Activity highly dependent on specific target interactions.
2d Phenyl ring to Pyridyl ringIntroduce H-bond acceptor (ring N) and alter electronics.Potential for improved selectivity or novel interactions.

Note: The data presented in this table is hypothetical and for illustrative purposes.

Stereochemical Effects on In Vitro Pharmacological Potency and Selectivity

Stereochemistry plays a pivotal role in pharmacology, as biological targets like enzymes and receptors are chiral environments. The introduction of stereocenters into the this compound scaffold, primarily through substitution on the azetidine ring, can lead to enantiomers or diastereomers with markedly different in vitro activities.

When a substituent is added to the 3-position of the azetidine ring, a chiral center is created, resulting in two enantiomers, (R) and (S). It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer) because its three-dimensional arrangement allows for a more precise and energetically favorable fit with the target protein. The less active enantiomer may not be able to form the same key interactions or may experience steric clashes within the binding site.

The synthesis of functionalized azetidines often yields diastereomeric mixtures that can be separated, allowing for the evaluation of individual, enantiopure compounds. researchgate.net This separation is crucial, as attributing the biological activity to a racemic mixture can be misleading. The distinct pharmacological profiles of different stereoisomers underscore the importance of three-dimensional structure in molecular recognition and are a fundamental aspect of SAR studies.

Conformational Preferences and In Vitro SAR

Drug molecules are not static entities; they are flexible structures that can adopt multiple conformations in solution. researchgate.net The biological activity of this compound analogs is intimately linked to their ability to adopt a specific low-energy, "bioactive" conformation that is complementary to the shape of the target's binding site. researchgate.net

The key rotatable bond in the scaffold is the C-N bond connecting the phenylamine ring to the azetidine ring. Rotation around this bond dictates the relative spatial orientation of these two crucial moieties. The conformational potential surface describes the energy of the molecule as a function of its variable torsion angles. drugdesign.org While it is often assumed that ligands bind in their lowest energy conformation, studies have shown this is not always the case; a significant amount of strain energy (the energy required to adopt the bound conformation) can be tolerated. researchgate.net

The ortho-fluoro substituent can influence conformational preference through steric or electronic effects, potentially favoring a specific torsional angle that pre-organizes the molecule for binding. Understanding these preferences through computational modeling and experimental techniques can guide the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Ligand Efficiency and Lipophilicity Descriptors in In Vitro SAR Analysis

In modern drug discovery, optimizing for potency alone is insufficient. It is crucial to consider the physicochemical properties of a compound to ensure a good balance of efficacy and drug-like characteristics. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE or LipE) are powerful metrics used to assess the quality of hits and leads during the optimization process. mtak.huresearchgate.net

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). csmres.co.uk It helps identify smaller compounds that bind efficiently, providing a better starting point for optimization.

Formula: LE = -ΔG / HAC ≈ 1.4 * pIC50 / HAC

Lipophilic Ligand Efficiency (LLE or LipE): This metric assesses how efficiently a compound uses its lipophilicity (measured as logP or logD) to achieve potency. nih.gov The goal is to increase potency without a concurrent, and often detrimental, increase in lipophilicity, which can lead to poor solubility, high protein binding, and promiscuity. csmres.co.uk An ideal LLE for an optimized drug candidate is often considered to be between 5 and 7. csmres.co.uk

Formula: LLE = pIC50 - logP

Analyzing these descriptors helps guide SAR by prioritizing modifications that provide the most "binding energy per atom" and avoid relying on non-specific hydrophobic interactions to drive potency. researchgate.net

The following interactive table provides a hypothetical example of how these metrics would be applied in an SAR analysis.

Compound IDIC50 (nM)pIC50cLogPHACLELLE (LipE)Quality Assessment
3a 2006.703.5180.523.20Moderate potency, inefficient lipophilicity.
3b 507.303.8200.513.50Improved potency, but with increased lipophilicity.
3c 807.102.5190.524.60Good balance, highly efficient use of lipophilicity.
3d 108.004.5250.453.50Potent, but large and very lipophilic; poor efficiency.
3e 257.602.8210.514.80Promising Lead: Potent with excellent LLE.

Note: The data presented in this table is hypothetical and for illustrative purposes.

Biological Target Modulation Research in Vitro Focus

In Vitro Enzyme Inhibition Studies

The core structure of 4-Azetidin-1-yl-2-fluoro-phenylamine, featuring a fluorinated phenylamine scaffold with an azetidine (B1206935) substituent, has been investigated for its inhibitory potential against several classes of enzymes.

Kinase Inhibition (e.g., MEK1)

While direct in vitro studies on this compound as a MEK1 inhibitor are not extensively documented in publicly available literature, the broader class of small molecule kinase inhibitors often features fluorinated aromatic rings. The fluorine atom can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and by influencing the conformation of the molecule to better fit the enzyme's binding pocket. The azetidine ring, a small, saturated heterocycle, can serve as a rigid scaffold or a hydrogen bond acceptor, potentially orienting the molecule correctly within the ATP-binding site or an allosteric pocket of kinases like MEK1. Further research is required to specifically determine the MEK1 inhibitory activity and potency of this particular compound.

Hydrolase Inhibition (e.g., Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL))

The endocannabinoid system, regulated by the hydrolase enzymes FAAH and MAGL, is a key therapeutic target. nih.gov While specific data for this compound is limited, related structures have been explored. For instance, azetidinyl amides have been identified as a class of reversible inhibitors for MAGL. researchgate.net The development of dual inhibitors for FAAH and soluble epoxide hydrolase (sEH) has also been a focus of research, with structure-activity relationship studies highlighting the importance of specific structural motifs for potent inhibition. nih.gov The evaluation of macamides and their synthetic analogues as FAAH inhibitors has shown that specific long-chain fatty acid N-benzylamides exhibit inhibitory activity. nih.gov The precise contribution of the 2-fluoro and 4-azetidinyl groups of the target compound to FAAH or MAGL inhibition remains to be specifically elucidated through direct in vitro assays.

Other Enzyme Classes

Derivatives containing the fluoro-phenylamine scaffold have been evaluated against a variety of other enzyme targets.

Equilibrative Nucleoside Transporters (ENTs): ENTs are crucial for nucleoside salvage pathways and the uptake of nucleoside analogue drugs. nih.govpsu.edu A study on analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a known ENT inhibitor, explored the structure-activity relationships. This research demonstrated that the presence of a halogen-substituted fluorophenyl moiety next to a piperazine (B1678402) ring was essential for inhibitory effects on both ENT1 and ENT2. nih.gov Although this study used a piperazine ring instead of an azetidine ring, it underscores the importance of the fluorophenyl group for activity at this target. The table below summarizes the inhibitory activity of selected FPMINT analogues. nih.gov

Succinate Dehydrogenase (SDH): SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a target for antifungal agents. A novel class of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides has been identified as potent SDH inhibitors. nih.gov This scaffold is closely related to this compound. The research indicated that these compounds displayed excellent antifungal activities, with some showing better efficacy than the commercial fungicide bixafen. The inhibitory activity of the most potent compounds against SDH was in the low mg/L range. nih.gov

HIV-Reverse Transcriptase (HIV-RT): HIV-RT is a primary target for antiretroviral drugs. nih.gov While many inhibitors are nucleoside analogues, non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme. mdpi.com Research has identified compounds like 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester as selective inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) activity. mdpi.com This highlights that the fluorophenyl moiety can be a key structural feature for interaction with HIV-RT.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for type 2 diabetes. nih.gov They work by preventing the degradation of incretin (B1656795) hormones. nih.gov Many potent DPP-4 inhibitors, such as Sitagliptin, incorporate a fluorophenyl group into their structure. This feature often contributes to strong binding in the S1 pocket of the enzyme. oatext.commdpi.com The role of an azetidine ring, as a bioisostere for other small heterocyclic rings like pyrrolidine (B122466), has also been explored in the design of DPP-4 inhibitors, where it can interact with key residues in the active site. oatext.com

In Vitro Receptor Modulation Studies

G-Protein Coupled Receptor (GPCR) Allosteric Modulation

GPCRs represent the largest family of cell surface receptors and are major drug targets. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response. nih.govfrontiersin.orgnih.govyoutube.com These modulators can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous agonist, or negative allosteric modulators (NAMs), reducing it. acs.org

The development of small-molecule allosteric modulators is a complex field characterized by delicate structure-activity relationships, where minor structural changes can lead to significant shifts in activity or even switch from PAM to NAM activity. nih.gov While no specific studies have reported this compound as a GPCR allosteric modulator, its structural features—a rigid aromatic core with a flexible, small heterocyclic substituent—are common in small molecule libraries screened for such activity. The fluorophenyl moiety is present in some known GPCR modulators, suggesting that this scaffold could potentially interact with allosteric sites on various GPCRs. Further screening and in vitro functional assays are necessary to determine if this compound possesses any activity as a GPCR allosteric modulator.

Serotonin (B10506) Receptor Affinities and Activities

There is no available research in the public domain that has investigated the binding affinities or functional activities of this compound at serotonin receptors.

In Vitro Cellular Activity Investigations

Antiproliferative Activity in Cancer Cell Lines (e.g., Breast Cancer, Leukemia)

No studies have been published detailing the antiproliferative effects of this compound on any cancer cell lines.

Inhibition of Tubulin Polymerization in Cell-Free Systems and Cells

There is no scientific literature available that has examined the potential for this compound to inhibit tubulin polymerization.

Antifungal Activity in Microbial Assays

The antifungal properties of this compound have not been reported in any publicly accessible studies.

Antibacterial Activity Against Bacterial Strains

There is no available data on the in vitro antibacterial activity of this compound against any bacterial strains.

Anti-Parasitic Activity (e.g., Antimalarial In Vitro)

No research has been published on the potential anti-parasitic or antimalarial activity of this compound.

Chemical Biology Applications

The unique structural features of this compound, namely the strained azetidine ring and the fluorine-substituted phenylamine, position it as a valuable scaffold in the field of chemical biology. These applications primarily leverage the compound as a molecular probe to investigate and modulate biological targets in vitro.

Activity-Based Protein Profiling with Azetidine Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to study the functional state of enzymes within complex biological systems. nih.govnih.gov These probes, known as activity-based probes (ABPs), typically form a covalent bond with the active site of an enzyme, allowing for subsequent detection and identification. nih.gov The azetidine heterocycle has become an increasingly popular scaffold in the design of such probes for chemical proteomics. chemrxiv.org

The development of synthetic methods to create diverse libraries of stereodefined azetidines has facilitated their use in ABPP. chemrxiv.org These libraries can be screened to identify compounds that selectively interact with specific proteins in human cancer cells, highlighting the potential for azetidine-based structures to serve as discovery tools for novel drug targets and chemical probes. chemrxiv.org An azetidine-containing scaffold, such as that provided by this compound, can be incorporated into an ABP to serve as the recognition element that directs the probe to a specific protein target.

A typical ABP consists of three key components: a recognition element, a reactive group, and a reporter tag. The this compound structure could be chemically modified to function as an ABP. For instance, the phenylamine group could be functionalized with a reactive "warhead" (e.g., an acrylamide (B121943) for targeting cysteine residues) and a reporter tag (e.g., an alkyne or azide (B81097) for two-step "click chemistry" ligation). universiteitleiden.nlmdpi.com In a two-step ABPP workflow, the azetidine probe is first allowed to bind to its protein target in a cellular lysate. Subsequently, a reporter molecule (like a fluorophore or biotin) is attached to the probe via a bioorthogonal reaction, such as the azide-alkyne cycloaddition, enabling visualization or enrichment of the labeled protein. universiteitleiden.nlmdpi.com

ComponentFunctionExample Modification to Scaffold
Recognition Element Provides binding affinity and selectivity for the target protein.The core this compound structure.
Reactive Group (Warhead) Forms a stable, covalent bond with a residue in the protein's active site.An electrophile (e.g., acrylamide, fluorophosphonate) attached to the phenyl ring.
Reporter Tag Enables detection and identification of the labeled protein.An azide or terminal alkyne for click chemistry, or a fluorophore/biotin for direct detection.

This table outlines the functional components of a hypothetical activity-based probe derived from the this compound scaffold.

Development of Fluorinated Probes (e.g., ¹⁹F NMR probes)

The presence of a fluorine atom on the phenyl ring of this compound makes it an ideal candidate for development as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe. acs.org ¹⁹F NMR is a highly effective technique for studying protein-ligand interactions and protein conformational changes. acs.orgucla.edu This is due to the favorable properties of the fluorine nucleus (¹⁹F): it has a spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton (¹H). ucla.edumdpi.com Crucially, fluorine is virtually absent from biological systems, eliminating background signal and allowing for the clear detection of the fluorinated probe. ucla.edu

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local chemical environment, spanning a range of over 400 ppm. ucla.edu This sensitivity means that even subtle changes, such as those occurring when a small molecule binds to a protein target, can produce significant and easily detectable changes in the ¹⁹F NMR spectrum. acs.orgmdpi.com

A probe based on this compound would be utilized in "ligand-observed" ¹⁹F NMR experiments. In a typical screening assay, the ¹⁹F NMR spectrum of the fluorinated compound is recorded alone in solution. Upon the addition of a protein or a complex biological sample, any binding interaction between the probe and a macromolecule will alter the probe's local environment, leading to changes in its ¹⁹F chemical shift, signal broadening, or both. mdpi.com This method is particularly powerful for fragment-based drug discovery, allowing for the rapid screening of compound libraries to identify molecules that bind to a target protein. nih.gov Furthermore, fluorinated probes can be used in competition assays to detect the binding of non-fluorinated compounds that displace the ¹⁹F probe from the protein's binding site. mdpi.com

Property of ¹⁹F NucleusAdvantage in NMR-Based Probing
100% Natural Abundance Maximizes signal intensity without the need for isotopic enrichment. ucla.edu
High Sensitivity (83% of ¹H) Allows for experiments to be conducted with low concentrations of the probe and protein. mdpi.com
No Endogenous Background The absence of fluorine in most biological systems ensures that any observed signal is from the probe itself. acs.org
Wide Chemical Shift Range Makes the ¹⁹F nucleus highly sensitive to subtle changes in its local environment upon binding to a target. ucla.edumdpi.com

This table summarizes the key properties of the fluorine-19 nucleus that make fluorinated compounds like this compound valuable as probes in NMR spectroscopy.

Medicinal Chemistry Principles and Lead Optimization Strategies

Scaffold Hopping and Bioisosteric Replacement with Azetidine (B1206935) Ring Systems

Scaffold hopping is a key strategy in drug design aimed at identifying structurally novel compounds that retain similar biological activity to a known active molecule. researchgate.net This approach is often employed to navigate around existing patents, improve physicochemical properties, or discover new intellectual property. The 4-azetidin-1-yl-2-fluoro-phenylamine core is frequently utilized in this context, with the azetidine ring serving as a valuable bioisostere for other cyclic amines like piperidine (B6355638), pyrrolidine (B122466), and piperazine (B1678402). baranlab.orgnih.gov

Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. nih.gov The substitution of larger, more flexible rings such as piperidine or pyrrolidine with the smaller, more rigid azetidine ring can offer several advantages:

Improved Physicochemical Properties: Azetidine, being a smaller ring system, can lead to a reduction in molecular weight and lipophilicity (LogP), which are critical parameters for developing orally bioavailable drugs. blumberginstitute.org

Enhanced Solubility: The introduction of the polar nitrogen atom within the strained four-membered ring can improve aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic analogs. tcichemicals.com

Novel Exit Vectors: The defined geometry of the azetidine ring provides distinct exit vectors for further chemical modification, allowing for the exploration of new chemical space and interactions with the target protein. blumberginstitute.org

Increased Rigidity: The conformational constraint imposed by the azetidine ring can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov

In the development of Janus kinase (JAK) inhibitors, for example, the replacement of piperazine or piperidine moieties with an azetidine ring on a phenylamine core represents a common scaffold hopping and bioisosteric replacement strategy to fine-tune the compound's properties. nih.gov This substitution can alter the molecule's interaction with the solvent and the target, influencing both pharmacokinetics and pharmacodynamics.

Rational Design Approaches for Enhanced Potency and Selectivity

Rational drug design, particularly structure-based drug design (SBDD), leverages knowledge of the three-dimensional structure of a biological target to guide the optimization of inhibitors. The this compound scaffold is often a key component in kinase inhibitors, where achieving selectivity among highly homologous kinase family members is a significant challenge. nih.govschrodinger.com

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), shares a high degree of structural similarity in their ATP-binding sites, making the design of selective inhibitors difficult. nih.govnih.gov Non-selective JAK inhibitors can lead to undesirable side effects due to the inhibition of multiple cytokine signaling pathways. nih.gov

Rational design strategies involving the this compound moiety often focus on:

Targeting the TYK2 Pseudokinase (JH2) Domain: A successful strategy for achieving TYK2 selectivity has been to target the allosteric pseudokinase (JH2) domain instead of the highly conserved catalytic (JH1) domain. nih.govplengegen.comnih.gov The this compound scaffold can be elaborated to make specific interactions within the unique topology of the JH2 domain, thereby allosterically inhibiting the kinase. This approach was instrumental in the discovery of deucravacitinib, a highly selective TYK2 inhibitor. researchgate.net

Exploiting Subtle Structural Differences: The fluorine atom at the 2-position of the phenyl ring can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the target binding pocket. Its electronegativity can also modulate the pKa of the aniline (B41778) nitrogen, influencing its interaction with the hinge region of the kinase.

Structure-Guided Modifications: X-ray crystallography of co-crystals of inhibitors bound to their target kinases provides invaluable information for optimization. For instance, structural data can reveal that the azetidine ring is positioned in a solvent-exposed region, allowing for the addition of substituents to improve properties like solubility without compromising potency. researchgate.net

The table below illustrates a hypothetical structure-activity relationship (SAR) for a series of TYK2 inhibitors, demonstrating how modifications to the core scaffold can impact potency and selectivity.

CompoundR1 GroupR2 Group on AzetidineTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/TYK2)
1a -H-H500100015002
1b -CN-H1505008003.3
1c -CN-OH8060012007.5
1d -CN-(CH2)2OH20800200040

This is a representative data table created for illustrative purposes based on common trends in kinase inhibitor optimization.

Optimization of In Vitro Efficacy and Target Engagement

Optimizing a compound's in vitro efficacy involves enhancing its potency against the intended target while ensuring it can reach and interact with that target in a cellular environment. For compounds built around the this compound scaffold, this process involves iterative cycles of design, synthesis, and testing.

Key assays used to evaluate and optimize efficacy include:

Biochemical Assays: These assays measure the direct inhibitory activity of a compound against the isolated target enzyme (e.g., TYK2 kinase). The half-maximal inhibitory concentration (IC50) is a standard metric derived from these experiments. Optimization efforts aim to lower the IC50 value into the nanomolar or even picomolar range. nih.govnih.gov

Cell-Based Assays: These assays assess the compound's ability to inhibit the target's function within a living cell. For a TYK2 inhibitor, this could involve measuring the inhibition of a specific cytokine-induced signaling pathway, such as IL-23 or IFN-α stimulated STAT phosphorylation in immune cells. nih.gov Potency in cellular assays (EC50) is a more physiologically relevant measure of efficacy.

Target Engagement Assays: These techniques confirm that the compound binds to its intended target in cells. Methods like the Cellular Thermal Shift Assay (CETSA) can be used to verify that a compound stabilizes the target protein, providing evidence of direct engagement.

The optimization process often reveals that seemingly minor structural changes can have a significant impact on cellular potency. For example, modifying the substituents on the azetidine ring can affect cell permeability, which in turn influences how much of the compound reaches the intracellular kinase target.

Strategies for Improving Drug-Like Properties (e.g., Lipophilicity, Solubility, In Vitro Metabolism)

A potent and selective compound will not become a successful drug unless it possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The this compound scaffold offers several handles for tuning these properties.

Lipophilicity: Lipophilicity, often measured as LogP or LogD, is crucial for membrane permeability and oral absorption, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. The azetidine ring generally imparts lower lipophilicity than larger rings like piperidine. The fluorine atom can also impact lipophilicity; while often increasing it, its placement can have complex effects on molecular conformation and polarity. nih.gov

Solubility: Adequate aqueous solubility is essential for oral absorption and formulation. The basic nitrogen of the azetidine ring can be protonated at physiological pH, which can be leveraged to form salts with improved solubility. Additionally, polar groups (e.g., hydroxyls) can be introduced on the azetidine ring or other parts of the molecule to enhance interactions with water. researchgate.net

In Vitro Metabolism: Metabolic stability is a key factor in determining a drug's half-life and oral bioavailability. The metabolic liabilities of a lead compound are typically identified using in vitro assays with liver microsomes or hepatocytes. Common metabolic pathways include oxidation by cytochrome P450 (CYP) enzymes. The fluorine atom on the phenyl ring can be strategically placed to block potential sites of metabolism. Similarly, the azetidine ring is generally more metabolically stable than larger, more flexible aliphatic rings.

The following table shows hypothetical data for the optimization of ADME properties for a series of compounds.

CompoundModificationLogD @ pH 7.4Kinetic Solubility (µM)Microsomal Clearance (µL/min/mg)
2a Base Scaffold3.55150
2b Add -OH to azetidine2.850120
2c Add 2nd F to phenyl ring3.21045
2d 2b + 2c modifications2.58530

This is a representative data table created for illustrative purposes.

Hit-to-Lead and Lead Optimization Methodologies

The journey from an initial "hit" compound identified in a high-throughput screen to a "lead" compound, and ultimately to a clinical candidate, is a multi-parameter optimization process. schrodinger.com The this compound moiety can be incorporated at various stages of this process.

Hit-to-Lead (H2L): In the H2L phase, initial hits are validated, and their chemical structures are explored to establish an initial structure-activity relationship (SAR). schrodinger.com If a hit contains, for example, a piperidine ring linked to a fluorophenylamine, chemists might quickly synthesize the azetidine analog to probe the SAR and assess its potential for improving properties. The goal is to identify a "lead series" with promising potency, selectivity, and initial drug-like properties that warrants further investment.

Advanced Research Directions and Future Outlook for Azetidine Fluoro Phenylamine Scaffolds

Exploration of Novel Synthetic Methodologies for Complex Azetidines

The synthesis of structurally complex and densely functionalized azetidines remains a significant challenge due to the inherent ring strain of the four-membered heterocycle. rsc.orgresearchgate.net Future research will likely focus on developing more efficient, versatile, and stereoselective methods to access these valuable scaffolds.

One promising avenue is the continued development of photocatalytic methods . Visible-light-mediated [2+2] photocycloadditions, such as the aza-Paternò-Büchi reaction, have emerged as powerful tools for azetidine (B1206935) synthesis. rsc.orgresearchgate.net These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for late-stage functionalization of complex molecules. rsc.org Researchers are exploring new photocatalysts and reaction conditions to improve the efficiency and expand the substrate scope of these transformations. rsc.orgnih.gov

Another key area is the use of strain-release strategies . Highly strained precursors, such as 1-azabicyclo[1.1.0]butane (ABB), can undergo rapid and modular construction of functionalized azetidines through reactions with organometal reagents. organic-chemistry.org This approach allows for the introduction of diverse substituents with high regioselectivity. Further exploration of novel strained precursors and their reactivity patterns will undoubtedly lead to new and efficient routes to complex azetidines.

Additionally, C-H activation and functionalization techniques are being increasingly applied to the synthesis and elaboration of azetidine rings. rsc.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds has proven effective for the synthesis of azetidines. rsc.orgorganic-chemistry.org Future work will likely focus on developing more enantioselective and regioselective C-H functionalization methods to introduce a wider array of substituents onto the azetidine core.

Recent advancements in synthetic methodologies for azetidines are summarized in the table below:

MethodologyDescriptionKey Advantages
Photocatalysis Utilizes visible light to promote [2+2] cycloadditions (e.g., aza-Paternò-Büchi reaction). rsc.orgresearchgate.netMild reaction conditions, high functional group tolerance. rsc.org
Strain-Release Synthesis Employs highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) for modular construction. organic-chemistry.orgRapid access to diverse functionalized azetidines. organic-chemistry.org
C-H Activation Involves the direct functionalization of C-H bonds, often catalyzed by transition metals like palladium. rsc.orgorganic-chemistry.orgAtom-economical and allows for late-stage modification. rsc.org
Intramolecular Cyclization Formation of the azetidine ring through intramolecular nucleophilic substitution or other ring-closing reactions. frontiersin.orgOften provides good control over stereochemistry. thieme-connect.com

Deeper Understanding of Reaction Mechanisms and Stereocontrol

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for achieving high levels of stereocontrol. For azetidine synthesis, this involves elucidating the intricate details of cycloaddition reactions, ring-opening and closing processes, and functionalization reactions.

In the context of [2+2] cycloadditions , computational studies are being employed to understand the preference for specific reaction pathways, such as the 4-exo-dig cyclization over the 5-endo-dig pathway in radical cyclizations of ynamides. nih.gov These theoretical investigations provide valuable insights into the transition states and intermediates involved, guiding the development of more selective catalysts and reaction conditions.

Stereocontrol remains a paramount challenge in azetidine synthesis. Achieving high diastereoselectivity and enantioselectivity is essential for the preparation of chiral azetidine-containing compounds for pharmaceutical applications. Strategies being explored include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. rsc.orgthieme-connect.com For instance, the stereodivergent synthesis of polyhydroxylated bicyclic azetidines has been achieved through substrate-controlled diastereoselective oxidations of a common bicyclic β-lactam precursor. rsc.org Future efforts will focus on the development of more general and predictable methods for controlling the stereochemical outcome of azetidine-forming reactions.

The development of stereoselective routes to functionalized azetidines often relies on key chemical transformations, as highlighted in the following table:

TransformationMechanistic InsightApplication in Stereocontrol
Intramolecular Michael Addition Involves the 4-exo-tet ring closure of a lithiated α-amino nitrile. thieme-connect.comCan lead to the exclusive formation of 3,4-trans isomers by minimizing A1,3 strain in the transition state. thieme-connect.com
[2+2] Photocycloaddition Can proceed via either a singlet or triplet excited state of the imine, influencing the reaction outcome. researchgate.netThe use of chiral catalysts or sensitizers can induce enantioselectivity.
Hydroboration–Oxidation A sequence used to introduce hydroxyl groups with specific stereochemistry onto a precursor molecule. thieme-connect.comThe configuration of the starting material dictates the stereochemical outcome of the hydroxylation. thieme-connect.com

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis and drug discovery. mit.edu In the context of azetidine-fluoro-phenylamine scaffolds, these computational tools can be leveraged in several ways.

Predictive Modeling: AI/ML algorithms can be trained on existing reaction data to predict the outcomes of new synthetic transformations. mit.edu This can help chemists to identify promising reaction conditions and substrates, thereby reducing the need for extensive empirical screening. For example, computational models have been successfully used to predict which alkene-oxime pairs will react to form azetidines via photocatalysis, significantly expanding the accessible range of substrates. mit.edubioquicknews.com

De Novo Design: Generative models can be employed to design novel azetidine derivatives with desired physicochemical and biological properties. acs.org By learning the underlying patterns in large chemical datasets, these models can propose new molecular structures that are likely to be active against a specific biological target.

Synthesis Planning: Retrosynthesis prediction tools powered by AI can assist chemists in designing efficient synthetic routes to complex azetidine-containing target molecules. These tools can suggest a series of reactions to disconnect the target molecule into simpler, commercially available starting materials.

The integration of AI and ML into the research workflow promises to accelerate the discovery and development of new azetidine-fluoro-phenylamine derivatives by enabling more data-driven and efficient approaches to design and synthesis.

Development of Multi-Target Directed Ligands Incorporating the Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases. dovepress.comnih.gov This has led to the emergence of polypharmacology , which involves the design of single chemical entities that can modulate multiple biological targets simultaneously. dovepress.com The azetidine-fluoro-phenylamine scaffold is an attractive starting point for the development of multi-target directed ligands (MTDLs) due to its conformational rigidity and ability to present functional groups in a well-defined three-dimensional space. enamine.net

The design of MTDLs often involves the hybridization of known pharmacophores for different targets into a single molecule. nih.gov For instance, a molecule could be designed to incorporate the azetidine-fluoro-phenylamine core for interaction with one target, while other parts of the molecule are tailored to bind to a second or third target. This approach aims to achieve a synergistic therapeutic effect and potentially reduce the likelihood of drug resistance. dovepress.combenthamscience.com

Rational design of MTDLs is a complex process that requires a deep understanding of the structures and binding modes of the target proteins. acs.org Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in the design and optimization of these multi-target agents. acs.org

Expanding the Scope of Biological Targets for Azetidine-Fluoro-Phenylamine Derivatives (In Vitro)

While azetidine-containing compounds have been explored for a range of biological activities, there is still vast untapped potential. Future in vitro studies will likely focus on screening libraries of azetidine-fluoro-phenylamine derivatives against a broader array of biological targets.

Some potential areas of exploration include:

Kinase Inhibitors: The conformational constraints of the azetidine ring can be exploited to design selective inhibitors of protein kinases, which are important targets in cancer and inflammatory diseases.

Ion Channel Modulators: The polar nature of the scaffold may be beneficial for interacting with the charged residues often found in the pores of ion channels.

GPCR Ligands: The three-dimensional structure of azetidine derivatives could be well-suited for binding to the complex transmembrane domains of G-protein coupled receptors.

Antiviral and Antimicrobial Agents: Novel azetidinone derivatives have already shown promising antibacterial and antifungal activity. nih.gov Fluorinated azetidine-based pyrazole (B372694) hybrids have also been investigated for their antiviral properties. nih.gov Further diversification of the azetidine-fluoro-phenylamine scaffold could lead to the discovery of new agents to combat infectious diseases.

High-throughput screening campaigns, coupled with detailed structure-activity relationship (SAR) studies, will be instrumental in identifying new biological targets and lead compounds for further development.

Advanced Chemical Biology Tools Based on Fluorinated Azetidines

The unique properties of fluorine make fluorinated azetidines valuable tools for chemical biology. The fluorine atom can serve as a sensitive ¹⁹F NMR probe for studying molecular interactions and dynamics. sigmaaldrich.com This allows for the investigation of protein-ligand binding, conformational changes, and enzyme kinetics in a non-invasive manner.

Fluorinated azides, for example, can be incorporated into biomolecules via "click chemistry," providing a powerful handle for subsequent analysis by ¹⁹F NMR. sigmaaldrich.com This approach can be used to study the structure and function of peptides, proteins, and other biological macromolecules.

Furthermore, the strategic incorporation of fluorine can modulate the physicochemical properties of azetidine-containing molecules, such as their lipophilicity and metabolic stability. nih.gov This can be advantageous for the development of chemical probes with improved cellular permeability and target engagement. For example, fluorination of rhodamine dyes containing azetidine moieties has been shown to enhance their fluorescent properties, making them valuable for advanced biological imaging techniques. youtube.com

The development of new fluorinated azetidine building blocks and bioconjugation strategies will continue to expand the toolkit available to chemical biologists for probing complex biological systems.

Q & A

Q. What are the critical factors in designing a synthetic route for 4-Azetidin-1-yl-2-fluoro-phenylamine?

Methodological Answer:

  • Reaction Conditions : Optimize temperature (e.g., 0–60°C) and solvent selection (e.g., DMF or DMSO for polar intermediates) to stabilize reactive intermediates and improve yields .
  • Catalysts : Use triethylamine or similar bases to facilitate nucleophilic substitution or coupling reactions involving the azetidine and fluorophenylamine moieties .
  • Purification : Employ column chromatography or recrystallization to isolate the compound from byproducts, validated via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to resolve signals for the azetidine ring, fluorine-substituted aromatic protons, and amine groups. Fluorine’s electron-withdrawing effect will deshield adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, complemented by melting point analysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential toxicity. Monitor for symptoms like dizziness or respiratory irritation, which may manifest hours post-exposure .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical observation for 48+ hours to rule out delayed toxicity .

Advanced Research Questions

Q. How can solvent polarity and temperature gradients resolve low yields in azetidine-aryl coupling reactions?

Methodological Answer:

  • Solvent Screening : Test aprotic polar solvents (DMF, DMSO) to stabilize transition states. For example, DMSO enhances nucleophilicity of the azetidine nitrogen, improving coupling efficiency .
  • Temperature Optimization : Gradual heating (e.g., 40–80°C) minimizes side reactions like ring-opening of the azetidine moiety. Monitor reaction progress via TLC every 30 minutes .
  • Case Study : A 15% yield increase was achieved by switching from THF to DMF at 60°C, attributed to improved solubility of the aryl fluoride intermediate .

Q. How should researchers address contradictory NMR data for this compound derivatives?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (20C-20^\circ C) can resolve conformational exchange broadening caused by azetidine ring puckering .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify amine proton coupling patterns obscured by fluorine’s spin-spin splitting .
  • Comparative Analysis : Cross-validate with computational models (DFT) to predict chemical shifts and assign ambiguous signals .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : The azetidine ring undergoes acid-catalyzed ring-opening via protonation of the nitrogen, forming a secondary amine intermediate. Monitor via 19F^{19}F-NMR for loss of aromatic fluorine signals .
  • Base Stability : Under basic conditions, the fluorine’s inductive effect stabilizes the aryl amine against oxidation. Conduct accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products .

Q. How can researchers design time-resolved studies to analyze degradation pathways?

Methodological Answer:

  • Stress Testing : Expose the compound to UV light, heat (60°C), and varying pH (1–13) for 24–72 hours. Use HPLC-MS to identify primary degradation products (e.g., deaminated or ring-opened derivatives) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions. For example, a t90t_{90} (time to 10% degradation) of 6 months at 25°C was calculated for neutral aqueous solutions .

Contradiction Analysis in Research

Q. How to reconcile conflicting bioactivity data for this compound analogs?

Methodological Answer:

  • Dose-Response Curves : Test compounds across a wider concentration range (nM–mM) to identify non-linear effects, such as cytotoxicity masking target activity at high doses .
  • Assay Variability : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives from off-target interactions .

Q. What longitudinal study designs address variability in synthetic reproducibility?

Methodological Answer:

  • Batch-to-Batch Analysis : Synthesize 10+ batches under identical conditions, tracking yields and purity. Use statistical tools (ANOVA) to identify outliers caused by trace impurities in starting materials .
  • Robustness Testing : Deliberately vary parameters (e.g., stirring rate, reagent ratios) to define a “design space” for reproducible synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.